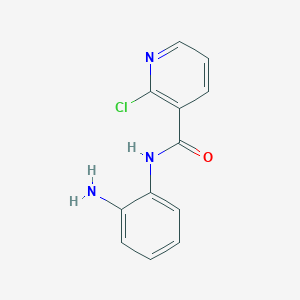

N-(2-Aminophenyl)-2-chloronicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer Research

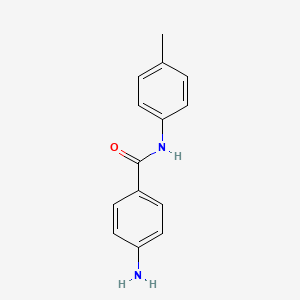

There has been research into the anticancer properties of compounds related to N-(2-Aminophenyl)-2-chloronicotinamide. For example, Ruthenium (II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole have shown in vitro and in vivo anticancer activity . These complexes were found to interact with DNA, induce apoptosis, and cause cell-cycle arrest in the G2/M phase . They were also found to decrease oxidative stress and increase the levels of antioxidant enzymes, suggesting the enhancement of normal cell repair .

Synthesis and Structural Characterization

The compound can be synthesized in a good yield and characterized by different spectroscopic techniques . The structure was confirmed by X-ray diffraction (XRD) studies .

Safety and Hazards

Wirkmechanismus

Target of Action

N-(2-Aminophenyl)-2-chloronicotinamide primarily targets the Histone Deacetylase (HDAC) enzymes, specifically HDAC1 and Bcr-Abl , a protein complex involved in certain types of cancers . These targets play crucial roles in regulating gene expression and cell proliferation.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active site of HDAC1 and Bcr-Abl, thereby inhibiting their function . This interaction results in changes in gene expression and cell proliferation, which can have therapeutic effects in certain diseases, such as cancer.

Biochemical Pathways

The inhibition of HDAC1 and Bcr-Abl affects multiple biochemical pathways. HDAC1 is involved in the regulation of gene expression through the removal of acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. Bcr-Abl is a fusion protein that is constitutively active, leading to continuous cell proliferation. By inhibiting these targets, N-(2-Aminophenyl)-2-chloronicotinamide can alter these pathways and their downstream effects, potentially leading to reduced cell proliferation and altered gene expression .

Result of Action

The molecular and cellular effects of N-(2-Aminophenyl)-2-chloronicotinamide’s action primarily involve changes in gene expression and cell proliferation due to the inhibition of HDAC1 and Bcr-Abl . These changes can potentially lead to therapeutic effects in diseases such as cancer.

Eigenschaften

IUPAC Name |

N-(2-aminophenyl)-2-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSCTFTVNQPHTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384169 |

Source

|

| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminophenyl)-2-chloronicotinamide | |

CAS RN |

57841-69-7 |

Source

|

| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)

![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)